2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 711-46-6
VCID: VC8289851
InChI: InChI=1S/C11H13FN2/c1-7-2-3-9(12)10-8(4-5-13)6-14-11(7)10/h2-3,6,14H,4-5,13H2,1H3
SMILES: CC1=C2C(=C(C=C1)F)C(=CN2)CCN
Molecular Formula: C11H13FN2
Molecular Weight: 192.23 g/mol

2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine

CAS No.: 711-46-6

Cat. No.: VC8289851

Molecular Formula: C11H13FN2

Molecular Weight: 192.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine - 711-46-6

Specification

CAS No. 711-46-6
Molecular Formula C11H13FN2
Molecular Weight 192.23 g/mol
IUPAC Name 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine
Standard InChI InChI=1S/C11H13FN2/c1-7-2-3-9(12)10-8(4-5-13)6-14-11(7)10/h2-3,6,14H,4-5,13H2,1H3
Standard InChI Key UFQFJBGUDFFQCK-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)F)C(=CN2)CCN
Canonical SMILES CC1=C2C(=C(C=C1)F)C(=CN2)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine consists of an indole ring system substituted with a fluorine atom at the 4-position and a methyl group at the 7-position. An ethylamine side chain is attached to the 3-position of the indole nucleus. The IUPAC name is 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethan-1-amine, and its SMILES representation is CC1=C2C(=C(C=C1)F)C(=CN2)CCN .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H13FN2\text{C}_{11}\text{H}_{13}\text{FN}_2
Molecular Weight192.23 g/mol
Exact Mass192.1063 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Topological Polar Surface Area41.8 Ų
XLogP31.8
Rotatable Bond Count2

These properties were computed using advanced cheminformatics tools, highlighting its moderate lipophilicity and potential blood-brain barrier permeability .

Synthesis and Characterization

Spectroscopic Characterization

Proton nuclear magnetic resonance (1H NMR^1\text{H NMR}) data for similar compounds reveal distinct signals:

  • Indole NH proton: δ 10.8–11.0 ppm (singlet).

  • Aromatic protons: δ 6.9–7.4 ppm (multiplet).

  • Ethylamine protons: δ 2.6–3.0 ppm (triplet) .
    Mass spectrometry typically shows a molecular ion peak at m/z 192.1, consistent with its molecular weight .

Pharmacological Research and Mechanisms

Serotonergic Activity

As a tryptamine analog, 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine may interact with serotonin (5-HT) receptors. Fluorine substituents often enhance metabolic stability and receptor affinity, while methyl groups modulate steric effects. Computational models predict moderate binding to 5-HT1A_{1A} and 5-HT2A_{2A} receptors, though experimental validation is lacking .

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound’s modular structure allows for derivatization at multiple positions:

  • Fluorine Substitution: Enhances bioavailability and resistance to oxidative metabolism.

  • Methyl Group: Increases lipophilicity and may improve CNS penetration.
    These features make it a candidate for developing antidepressants, anxiolytics, or neuroprotective agents .

Table 2: Comparative Analysis with Related Tryptamines

CompoundSubstitutionsTarget Receptors
TryptamineNone5-HT1A_{1A}, TAAR1
5-Fluoro-tryptamine5-F5-HT2A_{2A}
2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine4-F, 7-CH3_3Predicted: 5-HT1A_{1A}/TAAR1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator